molecular formula C17H13NO8S2 B12712423 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- CAS No. 72269-50-2

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-

Cat. No.: B12712423
CAS No.: 72269-50-2
M. Wt: 423.4 g/mol
InChI Key: TXEUMFVSAXSCBO-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is a complex organic compound characterized by its naphthalene core substituted with sulfonic acid groups, a benzoylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene followed by the introduction of the benzoylamino and hydroxy groups under controlled conditions. The reaction conditions often require specific temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid groups may facilitate binding to positively charged sites on proteins, while the benzoylamino and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-
  • 2,7-Naphthalenedisulfonic acid, disodium salt
  • 2,6-Naphthalenedisulfonic acid

Uniqueness

2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and interaction profiles, making it valuable for specific applications in research and industry.

Properties

CAS No.

72269-50-2

Molecular Formula

C17H13NO8S2

Molecular Weight

423.4 g/mol

IUPAC Name

6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26)

InChI Key

TXEUMFVSAXSCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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